molecular formula C17H20N4O2S2 B4686120 ETHYL 4-{[(3-CYANO-4,6-DIMETHYL-2-PYRIDYL)SULFANYL]METHYL}-2-(ETHYLAMINO)-1,3-THIAZOLE-5-CARBOXYLATE

ETHYL 4-{[(3-CYANO-4,6-DIMETHYL-2-PYRIDYL)SULFANYL]METHYL}-2-(ETHYLAMINO)-1,3-THIAZOLE-5-CARBOXYLATE

Cat. No.: B4686120
M. Wt: 376.5 g/mol
InChI Key: USXILQZIVVIKCG-UHFFFAOYSA-N
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Description

ETHYL 4-{[(3-CYANO-4,6-DIMETHYL-2-PYRIDYL)SULFANYL]METHYL}-2-(ETHYLAMINO)-1,3-THIAZOLE-5-CARBOXYLATE is a complex organic compound with a unique structure that includes a thiazole ring, a pyridyl group, and various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

Common synthetic routes may involve the use of reagents such as ethyl cyanoacetate, ethylamine, and various sulfur-containing compounds . Reaction conditions often include heating and the use of solvents like dimethylformamide (DMF).

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.

Chemical Reactions Analysis

Types of Reactions

ETHYL 4-{[(3-CYANO-4,6-DIMETHYL-2-PYRIDYL)SULFANYL]METHYL}-2-(ETHYLAMINO)-1,3-THIAZOLE-5-CARBOXYLATE can undergo various types of chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen or introduce hydrogen.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions can vary widely depending on the desired transformation but often include controlled temperatures and the use of catalysts.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a sulfoxide or sulfone, while reduction could produce a thiazolidine derivative.

Scientific Research Applications

ETHYL 4-{[(3-CYANO-4,6-DIMETHYL-2-PYRIDYL)SULFANYL]METHYL}-2-(ETHYLAMINO)-1,3-THIAZOLE-5-CARBOXYLATE has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: It may serve as a probe to study biological processes involving sulfur-containing compounds.

    Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ETHYL 4-{[(3-CYANO-4,6-DIMETHYL-2-PYRIDYL)SULFANYL]METHYL}-2-(ETHYLAMINO)-1,3-THIAZOLE-5-CARBOXYLATE involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, potentially inhibiting or activating biological pathways. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other thiazole derivatives and pyridyl-containing molecules. Examples include:

  • Thiazole-4-carboxylate derivatives
  • Pyridylthiazole compounds

Uniqueness

ETHYL 4-{[(3-CYANO-4,6-DIMETHYL-2-PYRIDYL)SULFANYL]METHYL}-2-(ETHYLAMINO)-1,3-THIAZOLE-5-CARBOXYLATE is unique due to its specific combination of functional groups and structural features. This uniqueness can confer specific properties, such as enhanced binding affinity or selectivity for certain targets, making it valuable for specialized applications.

Properties

IUPAC Name

ethyl 4-[(3-cyano-4,6-dimethylpyridin-2-yl)sulfanylmethyl]-2-(ethylamino)-1,3-thiazole-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N4O2S2/c1-5-19-17-21-13(14(25-17)16(22)23-6-2)9-24-15-12(8-18)10(3)7-11(4)20-15/h7H,5-6,9H2,1-4H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USXILQZIVVIKCG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC1=NC(=C(S1)C(=O)OCC)CSC2=C(C(=CC(=N2)C)C)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
ETHYL 4-{[(3-CYANO-4,6-DIMETHYL-2-PYRIDYL)SULFANYL]METHYL}-2-(ETHYLAMINO)-1,3-THIAZOLE-5-CARBOXYLATE
Reactant of Route 2
Reactant of Route 2
ETHYL 4-{[(3-CYANO-4,6-DIMETHYL-2-PYRIDYL)SULFANYL]METHYL}-2-(ETHYLAMINO)-1,3-THIAZOLE-5-CARBOXYLATE
Reactant of Route 3
Reactant of Route 3
ETHYL 4-{[(3-CYANO-4,6-DIMETHYL-2-PYRIDYL)SULFANYL]METHYL}-2-(ETHYLAMINO)-1,3-THIAZOLE-5-CARBOXYLATE
Reactant of Route 4
Reactant of Route 4
ETHYL 4-{[(3-CYANO-4,6-DIMETHYL-2-PYRIDYL)SULFANYL]METHYL}-2-(ETHYLAMINO)-1,3-THIAZOLE-5-CARBOXYLATE
Reactant of Route 5
Reactant of Route 5
ETHYL 4-{[(3-CYANO-4,6-DIMETHYL-2-PYRIDYL)SULFANYL]METHYL}-2-(ETHYLAMINO)-1,3-THIAZOLE-5-CARBOXYLATE
Reactant of Route 6
Reactant of Route 6
ETHYL 4-{[(3-CYANO-4,6-DIMETHYL-2-PYRIDYL)SULFANYL]METHYL}-2-(ETHYLAMINO)-1,3-THIAZOLE-5-CARBOXYLATE

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